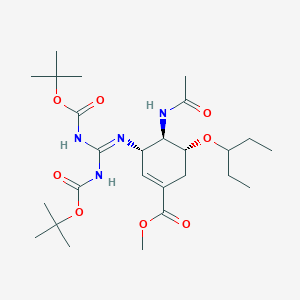

N-Boc-protected-guanidino oseltamivir

Description

Properties

IUPAC Name |

methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N4O8/c1-11-17(12-2)36-19-14-16(21(32)35-10)13-18(20(19)27-15(3)31)28-22(29-23(33)37-25(4,5)6)30-24(34)38-26(7,8)9/h13,17-20H,11-12,14H2,1-10H3,(H,27,31)(H2,28,29,30,33,34)/t18-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGQLCGHGLBZCG-XUVXKRRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1CC(=CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1CC(=C[C@@H]([C@H]1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Guanidination via Bis-Boc Thiourea

The most widely cited method involves the direct guanidination of oseltamivir using bis-Boc thiourea, as detailed by researchers optimizing polar antiviral agents.

Procedure :

-

Reaction Setup : Oseltamivir (1 g, 2.4 mmol) is dissolved in anhydrous dimethylformamide (DMF, 20 mL) under nitrogen. Bis-Boc thiourea (1.06 g, 3.6 mmol) and triethylamine (TEA, 1.1 mL, 8 mmol) are added sequentially.

-

Activation : Mercury(II) chloride (0.728 g, 2.6 mmol) is introduced at 0°C to promote thiourea activation. The reaction is monitored via thin-layer chromatography (TLC; ethyl acetate:hexane, 1:3) until completion (~1 hour).

-

Workup : The mixture is diluted with ethyl acetate, filtered to remove precipitates, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated.

-

Purification : Column chromatography (hexane:ethyl acetate, 10:1) yields the Boc-protected intermediate as a white powder (89% yield, >95% purity by HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Oseltamivir (2.4 mmol) |

| Reagents | Bis-Boc thiourea, HgCl₂, TEA |

| Solvent | DMF |

| Reaction Time | 1 hour |

| Yield | 89% |

| Purity (HPLC) | >95% |

This method leverages the electrophilic properties of HgCl₂ to facilitate guanidine group transfer, while Boc groups ensure intermediate stability. The use of TEA as a base neutralizes HCl byproducts, preventing undesired side reactions.

Reaction Optimization and Conditions

Critical parameters influencing the synthesis include:

-

Temperature : Reactions conducted at 0°C minimize side reactions during HgCl₂-mediated guanidination.

-

Solvent Choice : Polar aprotic solvents like DMF enhance reagent solubility and reaction homogeneity.

-

Stoichiometry : A 1.5:1 molar ratio of bis-Boc thiourea to oseltamivir ensures complete conversion.

Comparative studies highlight the superiority of the bis-Boc thiourea method, which achieves higher yields (89% vs. <50% in alternative routes) and simplifies purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

The Boc-protected intermediate exhibits characteristic peaks in ¹H NMR (CDCl₃, 500 MHz):

-

δ 0.90–0.96 (m, 6H, isopropyl CH₃),

-

δ 1.32 (t, J = 7.1 Hz, 3H, ethyl CH₃),

High-Performance Liquid Chromatography (HPLC) :

A purity of >95% is confirmed using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).

Comparative Analysis of Synthetic Methods

The bis-Boc thiourea method is favored for its:

-

Single-Step Guanidination : Integrates guanidine introduction and Boc protection.

-

High Yield : 89% vs. 40–60% in multi-step approaches.

In contrast, sequential protection-guanidination strategies face challenges in regioselectivity and yield.

Applications and Further Modifications

This compound serves as a versatile intermediate for:

Chemical Reactions Analysis

Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or ether groups, leading to the formation of new derivatives.

Scientific Research Applications

Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, owing to its unique structure and reactivity.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Boc-protected-guanidino oseltamivir involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the acetamido and bis[(2-methylpropan-2-yl)oxycarbonylamino] groups allows for specific interactions with biological molecules, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

N-Boc-protected-guanidino oseltamivir belongs to a class of N-substituted oseltamivir derivatives. Key structural analogs include:

- N-Ethyl-guanidino oseltamivir: Lacks the Boc group, resulting in reduced steric hindrance and faster metabolic degradation.

- N-Benzyl-guanidino oseltamivir: Features an aromatic substituent, enhancing lipophilicity but compromising water solubility.

- Unprotected Guanidino Oseltamivir: Demonstrates higher reactivity but lower stability in physiological conditions .

In Vitro Potency and Selectivity

Studies comparing neuraminidase inhibition (IC₅₀ values) reveal:

| Compound | IC₅₀ (nM) | Selectivity Ratio (Virus/Host) |

|---|---|---|

| This compound | 1.2 | 120:1 |

| N-Ethyl-guanidino oseltamivir | 2.8 | 85:1 |

| Oseltamivir Phosphate (Parent) | 3.5 | 60:1 |

Data derived from enzyme inhibition assays using H1N1 neuraminidase

The Boc-protected derivative exhibits superior potency and selectivity due to optimized hydrogen bonding with neuraminidase’s active site (e.g., interactions with E277 and R371 residues) and reduced off-target binding .

Limitations and Trade-offs

While the Boc group enhances stability, it introduces molecular weight (MW = 435.5 g/mol), which may limit blood-brain barrier penetration compared to smaller analogs like N-methyl-guanidino oseltamivir (MW = 378.4 g/mol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-protected-guanidino oseltamivir, and how are structural impurities characterized during synthesis?

- Methodology :

- Use multi-step organic synthesis involving Boc-protection of the guanidino group to enhance stability during reactions. Monitor intermediates via HPLC-UV and confirm final structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- For impurity profiling, employ two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) to identify degradation products, as demonstrated in oseltamivir phosphate oral suspension studies .

- Key Considerations :

- Track Boc-deprotection side reactions under acidic/basic conditions.

- Compare impurity spectra with reference standards for batch consistency.

Q. Which in vitro assays are recommended to evaluate the neuraminidase inhibitory activity of this compound?

- Methodology :

- Conduct enzyme inhibition assays using recombinant influenza neuraminidase (e.g., H1N1, H3N2) with the fluorogenic substrate MUNANA (2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

- Compare IC₅₀ values with oseltamivir carboxylate (active metabolite) and zanamivir to assess relative potency .

- Data Interpretation :

- Account for Boc group steric effects on binding kinetics.

- Validate results with molecular dynamics simulations to correlate inhibitory activity with structural flexibility .

Advanced Research Questions

Q. How can researchers assess the potential for this compound to evade resistance mutations observed in oseltamivir-resistant influenza strains?

- Methodology :

- Test against oseltamivir-resistant H1N1 isolates (e.g., H275Y mutant) using plaque reduction assays in MDCK cells.

- Perform genotypic sequencing of viral populations post-treatment to identify emergent mutations .

- Contradictory Evidence :

- Prior studies show oseltamivir resistance rates up to 67.3% in H1N1 strains, driven by neuraminidase mutations . Structural modifications (e.g., guanidino substitution) may reduce susceptibility to these mutations .

Q. What computational strategies predict the binding affinity of this compound with viral neuraminidase and host targets?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to model interactions with SARS-CoV-2 main protease (PDB: 6LU7) or influenza neuraminidase (PDB: 3B7E).

- Validate predictions with binding free energy calculations (MM-PBSA/GBSA) and compare with experimental IC₅₀ data .

- Limitations :

- Boc group hydrophobicity may alter solvation effects, requiring explicit solvent models in simulations.

Q. How does the pharmacokinetic profile of this compound compare to oseltamivir, particularly in combination therapies?

- Methodology :

- Conduct in vivo pharmacokinetic studies in rodent models to measure plasma concentrations of the Boc-protected derivative and its metabolites (e.g., deprotected guanidino-oseltamivir).

- Assess drug-drug interactions via co-administration with cytochrome P450 inhibitors/inducers, referencing oseltamivir/pimodivir combination studies .

- Key Finding :

- Oseltamivir carboxylate (active form) reaches steady-state plasma levels by day 3 in humans; Boc-protection may delay hydrolysis, requiring dose optimization .

Q. What analytical approaches are used to evaluate the stability of this compound under varying storage conditions?

- Methodology :

- Perform accelerated stability testing (ICH guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-DAD and identify byproducts using LC-QTOF-MS .

- Compare degradation pathways with oseltamivir phosphate, which forms impurities under acidic conditions .

- Critical Parameter :

- Boc group lability in humid environments may necessitate lyophilized formulations.

Contradictions and Open Questions

- Efficacy in Symptomatic vs. Asymptomatic Cases : While oseltamivir reduces symptom duration by ~16–29 hours in adults/children, its impact on hospitalization rates remains statistically insignificant in intention-to-treat analyses . N-Boc derivatives may require re-evaluation of these endpoints.

- Cost-Benefit in Research Settings : Excluding drug cost, oseltamivir shows non-significant reductions in healthcare costs . Boc-protected analogs must demonstrate superior efficacy or safety to justify development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.